Ethyl 3-(5-bromo-2-methoxypyridin-3-YL)acrylate
Description
Ethyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate (CAS: 1197397-26-4) is a pyridine-derived acrylate ester with the molecular formula C₁₁H₁₂BrNO₃ and a molecular weight of 286.125 g/mol . Structurally, it features a pyridine ring substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and an ethyl acrylate group at the 3-position. The compound exists in the E-isomeric configuration due to the conjugated double bond in the acrylate moiety, as confirmed by its IUPAC name: ethyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate .
Key identifiers include:
- SMILES:
CCOC(=O)C=CC1=CC(=CN=C1OC)Br - InChI Key:
YEQTUBXMMANUMB-SNAWJCMRSA-N - Synonym variations: Over 10 synonyms are documented, reflecting regional nomenclature and historical naming conventions (e.g., 3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid ethyl ester) .
This compound is commercially available (e.g., Thermo Scientific™, Product Code 11454570) in quantities ranging from 1 g to 5 g, with applications in pharmaceutical intermediates and organic synthesis .
Properties
IUPAC Name |
ethyl 3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-3-16-10(14)5-4-8-6-9(12)7-13-11(8)15-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQTUBXMMANUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(N=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination Followed by Esterification
One classical approach to synthesize Ethyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate involves two key steps:
Step 1: Bromination of 2-methoxypyridine
The pyridine ring is selectively brominated at the 5-position of 2-methoxypyridine using brominating agents under controlled conditions. This step ensures the introduction of the bromine substituent necessary for the target compound.Step 2: Esterification with Ethyl Acrylate
The brominated intermediate then undergoes esterification with ethyl acrylate, typically in the presence of a base such as potassium carbonate. The reaction may be catalyzed by palladium complexes to facilitate coupling, especially in cross-coupling reactions like Suzuki-Miyaura coupling.
This method is favored for its selectivity and relatively high yield, often exceeding 80% under optimized conditions.
Palladium-Catalyzed Cross-Coupling Reactions
A more advanced and widely used method involves palladium-catalyzed coupling of 5-bromo-2-methoxypyridine with ethyl acrylate or its derivatives:
- Catalysts: Palladium complexes such as dichlorobis(tri-o-tolylphosphine)palladium are employed.
- Bases: Triethylamine or potassium carbonate serve as bases to deprotonate intermediates and facilitate coupling.
- Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used.
- Conditions: The reaction is typically conducted at elevated temperatures (~100 °C) for several hours (e.g., 6 hours) to achieve completion.
This method benefits from high regioselectivity and yields around 82% have been reported in similar acrylate syntheses.
Esterification via Acyl Chlorides or Anhydrides
An alternative route involves the formation of the ethyl ester by reacting the corresponding 3-(5-bromo-2-methoxypyridin-3-yl)acrylic acid with ethyl chloroformate or anhydrides under esterification conditions. This method is less commonly reported but provides an additional synthetic pathway.
Industrial Production Considerations
The industrial-scale synthesis of this compound follows the above synthetic routes but incorporates:
- Large-scale reactors with precise temperature, pressure, and reactant concentration control.
- Automated monitoring systems to optimize reaction parameters for maximum yield and purity.
- Purification techniques such as flash column chromatography or crystallization adapted for scale-up.
Industrial protocols emphasize minimizing by-products and ensuring batch-to-batch consistency.
Analytical Techniques for Characterization
To confirm the identity and purity of this compound, the following analytical methods are employed:
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of acrylate double bond and substitution pattern | ^1H and ^13C NMR to verify methoxy, bromine substitution, and acrylate moiety |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Purity assessment and byproduct detection | Retention time and mass spectra confirm molecular weight (~286.12 g/mol) |
| Melting Point Analysis | Thermal stability and purity check | Decomposition typically observed around 163 °C |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress and purification | Rf values ~0.3–0.5 using ethyl acetate/hexanes solvent system |
These techniques ensure the compound meets research and industrial standards.
Reaction Optimization and Yield Data
| Parameter | Typical Conditions | Observed Outcome |
|---|---|---|
| Catalyst | Pd(dichlorobis(tri-o-tolylphosphine)) | High catalytic activity, promotes coupling |
| Base | Potassium carbonate or triethylamine | Facilitates deprotonation and coupling |
| Solvent | N,N-Dimethylformamide (DMF) | Good solubility of reactants and catalyst |
| Temperature | 100 °C | Optimal for reaction rate and yield |
| Reaction Time | 6 hours | Complete conversion with minimal side products |
| Purification Method | Silica gel column chromatography | Yields >80% with high purity |
Chemical Reaction Analysis
This compound is versatile in further chemical transformations:
- Substitution Reactions: The bromine atom is a reactive site for nucleophilic substitution by amines, thiols, or other nucleophiles, enabling derivatization.
- Oxidation Reactions: The methoxy group can be oxidized to aldehydes or acids using oxidants like potassium permanganate or chromium trioxide.
- Reduction Reactions: The acrylate ester moiety can be selectively reduced to the corresponding alcohol using lithium aluminum hydride or sodium borohydride.
These transformations expand the compound’s utility in medicinal chemistry and organic synthesis.
Summary Table of Preparation Methods
Research Findings and Perspectives
- The palladium-catalyzed cross-coupling method is currently the most efficient and widely adopted for synthesizing this compound, balancing yield, purity, and operational simplicity.
- Reaction conditions such as temperature, solvent choice, and catalyst loading critically influence the yield and selectivity.
- The compound serves as a valuable intermediate for further functionalization, including substitution at the bromine site and modifications of the acrylate group.
- Industrial production benefits from automation and precise control to maintain high quality and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromo-2-methoxypyridin-3-YL)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The acrylate ester can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or acids derived from the oxidation of the methoxy group.
Reduction Reactions: Products include alcohols derived from the reduction of the acrylate ester.
Scientific Research Applications
Ethyl 3-(5-bromo-2-methoxypyridin-3-YL)acrylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(5-bromo-2-methoxypyridin-3-YL)acrylate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules . The acrylate ester functional group allows for further chemical modifications, enhancing its versatility in various applications .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
Substituent Effects: The bromine atom in the target compound enhances electrophilic reactivity and steric bulk compared to non-halogenated analogs like (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate . Bromine also increases molecular weight by ~93 g/mol compared to the methoxy-only analog . Positional Isomerism: Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate differs in substituent placement (Br at 5, OCH₃ at 3 vs.
Ester Group Variations :
- Ethyl esters (target compound) generally exhibit higher lipophilicity than methyl esters (e.g., Methyl 3-(5-methoxypyridin-3-yl)acrylate), influencing solubility and bioavailability .
- The 2-methoxyethyl ester in Methoxy(2-methoxyethyl) (E)-3-(6-(trifluoromethyl)pyridin-3-yl)acrylate introduces additional ether linkages, enhancing flexibility and polar surface area.
Key Research Findings
- Reactivity : Bromine in the target compound enhances susceptibility to nucleophilic aromatic substitution, enabling derivatization at the 5-position .
- Thermal Stability : Ethyl esters generally exhibit higher thermal stability compared to methyl esters, as evidenced by differential scanning calorimetry (DSC) data in related compounds .
- Biological Activity : Pyridinyl acrylates are precursors in kinase inhibitor synthesis; bromine substitution may improve binding affinity to hydrophobic enzyme pockets .
Biological Activity
Ethyl 3-(5-bromo-2-methoxypyridin-3-YL)acrylate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and potential applications, drawing from various research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 286.12 g/mol. The compound features a bromine atom and a methoxy group attached to a pyridine ring, linked to an acrylic acid moiety through an ethyl ester functional group. Its predicted boiling point is 348.3 °C with a density of 1.428 g/cm³.
Synthesis Methods
Various synthetic routes have been developed for producing this compound, including:
- Direct Bromination : Involves the bromination of 2-methoxypyridine followed by esterification with ethyl acrylate.
- Esterification Reactions : Utilizing acyl chlorides or anhydrides to form the ethyl ester directly from the corresponding acid.
These methods allow for selective formation while minimizing by-products, enhancing the yield of the desired compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
- A2780cis (Cisplatin-resistant ovarian cancer) : The compound demonstrated significant activity, outperforming some established anticancer agents like Auranofin by inhibiting thioredoxin reductase and inducing reactive oxygen species (ROS) accumulation in tumor cells .
- HL-60 (Human promyelocytic leukemia) : Dose-dependent cytotoxicity was observed, indicating its potential as a treatment for hematological malignancies .
The mechanism underlying its biological activity involves:
- Inhibition of Key Enzymes : The compound interacts with enzymes critical for cancer cell survival, such as thioredoxin reductase.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through ROS generation and disruption of cellular redox balance .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. A comparison with similar compounds reveals that:
| Compound Name | Molecular Formula | Key Features | Notable Differences |
|---|---|---|---|
| Ethyl 3-(2-methoxypyridin-3-yl)acrylate | C12H13NO3 | Lacks bromine substitution | Less reactive due to absence of halogen |
| Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate | C13H14BrN1O3 | Different methoxy position | Smaller size and different reactivity |
| Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-yl)prop-2-enoate | C13H15BrN2O4 | Contains amino group | Enhanced biological activity due to amino functionality |
The presence of the bromine atom significantly enhances reactivity compared to similar compounds lacking this halogen.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Cancer Cell Line Studies : In vitro studies showed that at concentrations as low as 0.1 μM, the compound effectively reduced metabolic activity in resistant cancer cell lines compared to untreated controls .
- Comparative Analysis with Established Drugs : In head-to-head comparisons with drugs like Auranofin, this compound exhibited superior efficacy against certain cancer types while demonstrating lower toxicity towards non-cancerous cells .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(5-bromo-2-methoxypyridin-3-YL)acrylate?
The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. For example, bromopyridine derivatives react with acrylate esters under catalytic conditions. Purification often involves flash column chromatography with gradients of ethyl acetate/hexanes, achieving yields >90% in optimized protocols .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
Q. How should researchers handle and store this compound to ensure stability?
Based on analogous acrylates, storage at 2–8°C under inert atmosphere (argon/nitrogen) is recommended. Light-sensitive compounds require amber vials. Safety Data Sheets (SDS) for related esters emphasize avoiding moisture to prevent hydrolysis .
Q. What solvent systems are optimal for purification via column chromatography?
Ethyl acetate/hexanes (50–75% gradient) effectively separate polar byproducts. Silica gel (230–400 mesh) is typically used, with TLC monitoring (Rf ~0.3–0.5) .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict reactive sites in this compound?
DFT calculations assess electronic properties (e.g., Fukui functions, electrophilicity indices) to identify nucleophilic/electrophilic regions. The bromine atom and acrylate β-carbon are likely reactive due to electron-withdrawing effects. Global hardness (η) and electronegativity (χ) derived from ionization potentials (I) and electron affinities (A) (η = (I – A)/2) guide reactivity predictions .
Q. What strategies optimize iridium-catalyzed reactions for similar pyridine-acrylate systems?
Photoredox catalysis using [Ir(ppy)₂(dtbbpy)]PF₆ with Hantzsch ester as a reductant enhances efficiency. Key parameters:
Q. How does the acrylate moiety influence regioselectivity in Diels-Alder reactions?
The electron-deficient acrylate acts as a dienophile, favoring endo selectivity. Computational studies (e.g., frontier molecular orbital analysis) predict transition-state geometry. Experimental validation via trapping with cyclopentadiene shows >80% endo product formation .
Q. How can decomposition during purification be mitigated?
Decomposition (e.g., at 163°C) is minimized by:
Q. What catalytic systems compare favorably for synthesizing brominated pyridine acrylates?
Comparative studies show:
| Catalyst System | Yield (%) | Selectivity |
|---|---|---|
| Pd(PPh₃)₄/SPhos | 92 | >95:5 |
| NiCl₂(dme)/BINAP | 85 | 88:12 |
| CuI/1,10-phenanthroline | 78 | 80:20 |
| Palladium systems offer superior yield and selectivity for aryl bromide substrates . |
Q. How do solvent polarity and proticity affect reaction kinetics in acrylate formation?
Polar aprotic solvents (DMF, DMSO) accelerate reactions by stabilizing transition states. Protic solvents (ethanol) slow kinetics due to hydrogen bonding with nucleophiles. Dielectric constant (ε) correlates with rate constants (e.g., ε > 30 enhances SNAr mechanisms in bromopyridines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
